molecular formula C13H11N3OS B2898214 4-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide CAS No. 2034547-90-3

4-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide

Cat. No.: B2898214
CAS No.: 2034547-90-3
M. Wt: 257.31
InChI Key: SWPPNDVNIQIFBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are a series of isomeric heterocyclic chemical compounds . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .


Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .

Scientific Research Applications

Heterocyclic Synthesis

Research has shown that derivatives of thiophene, such as those related to 4-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide, are valuable in the synthesis of various heterocyclic compounds. These derivatives have been used in creating pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, contributing significantly to the field of heterocyclic chemistry (Mohareb et al., 2004).

Antibacterial Activity

Another important application of compounds structurally similar to this compound is in the development of antibacterial agents. Some derivatives have been shown to exhibit moderate to good antibacterial activity against various bacteria, including Gram-positive and Gram-negative strains (Panda et al., 2011).

Experimental and Theoretical Studies in Functionalization Reactions

These compounds are also significant in experimental and theoretical studies focused on functionalization reactions. For instance, studies involving the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamide via reaction with diaminopyridine have provided insights into the mechanisms of such transformations (Yıldırım et al., 2005).

Antitumor and Antimicrobial Activities

Further applications include the exploration of antitumor and antimicrobial activities. For example, microwave-assisted synthesis of new pyrazolopyridine derivatives and their subsequent testing for antioxidant, antitumor, and antimicrobial activities have expanded the potential therapeutic uses of these compounds (El‐Borai et al., 2013).

Synthesis and Structural Analysis

The synthesis of pyrazole-thiophene-based amide derivatives and their structural analysis using computational applications have been another area of research. Such studies have shed light on the chemical reactivity descriptors and non-linear optical (NLO) properties of these compounds, contributing to a deeper understanding of their physical and chemical properties (Kanwal et al., 2022).

Anticancer and Anti-5-Lipoxygenase Agents

Moreover, the synthesis of novel pyrazolopyrimidine derivatives has been pursued for their potential as anticancer and anti-5-lipoxygenase agents. Such studies highlight the diverse therapeutic potentials of these compounds (Rahmouni et al., 2016).

Properties

IUPAC Name

4-methyl-N-pyrazolo[1,5-a]pyridin-5-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c1-9-6-12(18-8-9)13(17)15-10-3-5-16-11(7-10)2-4-14-16/h2-8H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPPNDVNIQIFBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.